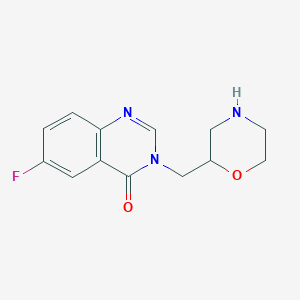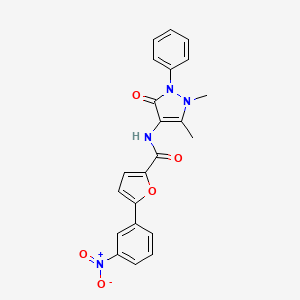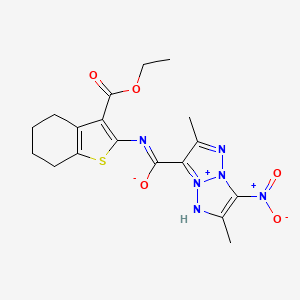
6-fluoro-3-(morpholin-2-ylmethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-3-(morpholin-2-ylmethyl)quinazolin-4(3H)-one is a quinazolinone derivative that has gained attention in scientific research for its potential use in medicinal chemistry. This compound has shown promising results in various studies, making it a subject of interest for researchers.
Mécanisme D'action
The mechanism of action of 6-fluoro-3-(morpholin-2-ylmethyl)quinazolin-4(3H)-one is not fully understood. However, research suggests that it may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It may also exert its antifungal activity by disrupting the cell membrane of the fungal cells.
Biochemical and Physiological Effects:
Studies have shown that 6-fluoro-3-(morpholin-2-ylmethyl)quinazolin-4(3H)-one has low toxicity in vitro and in vivo. It has been reported to have no significant effect on the body weight or organ weight of mice. However, further research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-fluoro-3-(morpholin-2-ylmethyl)quinazolin-4(3H)-one in lab experiments is its potent activity against cancer cells and fungi. This makes it a potential candidate for the development of new anticancer and antifungal drugs. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Orientations Futures
There are several future directions for research on 6-fluoro-3-(morpholin-2-ylmethyl)quinazolin-4(3H)-one. One direction is to investigate its potential as a lead compound for the development of new anticancer and antifungal drugs. Another direction is to further elucidate its mechanism of action to better understand how it exerts its biological effects. Additionally, research could be conducted to explore its potential use in other therapeutic areas, such as antimicrobial and anti-inflammatory agents.
Méthodes De Synthèse
The synthesis of 6-fluoro-3-(morpholin-2-ylmethyl)quinazolin-4(3H)-one involves the reaction of 6-fluoro-3-nitroquinazolin-4(3H)-one with morpholine in the presence of a reducing agent such as iron powder or tin (II) chloride. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Several studies have investigated the potential use of 6-fluoro-3-(morpholin-2-ylmethyl)quinazolin-4(3H)-one in medicinal chemistry. One study found that this compound exhibited potent anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that it had antifungal activity against Candida albicans, a common fungal pathogen.
Propriétés
IUPAC Name |
6-fluoro-3-(morpholin-2-ylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c14-9-1-2-12-11(5-9)13(18)17(8-16-12)7-10-6-15-3-4-19-10/h1-2,5,8,10,15H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDXRMWKVVCVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN2C=NC3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(morpholin-2-ylmethyl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B6089056.png)
![N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6089059.png)
![N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B6089061.png)
![6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone](/img/structure/B6089072.png)
![methyl 2-chloro-5-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B6089083.png)
![N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6089095.png)
![6-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6089099.png)
![1-[(4-bromophenoxy)acetyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B6089103.png)
![5-amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-diene-4,4,6-tricarbonitrile](/img/structure/B6089110.png)


![1-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-fluorobenzyl)piperidine](/img/structure/B6089129.png)
![2-(4-methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6089132.png)
![(4-{[5-anilino-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6089137.png)